3,3-dibutyl-1-cyclohexylurea
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Overview
Description
3,3-dibutyl-1-cyclohexylurea is a derivative of urea that has garnered significant attention in various fields, including material sciences, organic chemistry, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibutyl-1-cyclohexylurea typically involves the reaction of cyclohexylamine with butyl isocyanate under controlled conditions. The reaction is carried out in a non-polar solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using a two-step process. The first step involves the reaction of cyclohexylamine with chlorocarbonylsulfenyl chloride to produce cyclohexylcarbonylsulfenyl chloride. In the second step, this intermediate is reacted with butylamine in the presence of a phase-transfer catalyst to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-dibutyl-1-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding urea derivative with oxidized side chains.
Reduction: The major product is the reduced form of the urea derivative.
Substitution: The major products are substituted urea derivatives.
Scientific Research Applications
3,3-dibutyl-1-cyclohexylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylurea: Another urea derivative with similar structural properties.
3,3-dibutyl-1,1-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1Lambda6,2,5-benzothiadiazepin-8-yl: A compound with similar functional groups.
Uniqueness
3,3-dibutyl-1-cyclohexylurea is unique due to its specific combination of butyl and cyclohexyl groups attached to the urea core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
57883-86-0 |
---|---|
Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
1,1-dibutyl-3-cyclohexylurea |
InChI |
InChI=1S/C15H30N2O/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,16,18) |
InChI Key |
ZUTUVTVLZVGFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1CCCCC1 |
Purity |
95 |
Origin of Product |
United States |
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